N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide
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Overview
Description
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with ethoxy, dimethyl, and phenylbutanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.
Substitution Reactions: The ethoxy and dimethyl groups are introduced through nucleophilic substitution reactions. For instance, ethylation can be achieved using ethyl iodide in the presence of a strong base.
Amidation: The final step involves the formation of the amide bond by reacting the substituted pyrimidine with 4-phenylbutanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Ethyl iodide (C₂H₅I), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Reduced amide derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide
- N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide
- N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide
Uniqueness
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject for further research.
Properties
IUPAC Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-4-23-18-19-13(2)17(14(3)20-18)21-16(22)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTUBAMSSGWPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)CCCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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